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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the
unambiguous structural elucidation of natural products. This application note provides a
detailed protocol and data interpretation guide for confirming the structure of Luteolin 7-O-
glucuronide, a flavonoid glycoside with known anti-inflammatory and antioxidant properties.[1]
[2] The methodologies described herein utilize one-dimensional (*H and 13C) and two-
dimensional (COSY, HSQC, HMBC) NMR experiments to establish the identity of the luteolin
aglycone, identify the sugar moiety as glucuronic acid, and determine the site of glycosylation.

Introduction

Luteolin 7-O-glucuronide is a naturally occurring flavonoid found in various plants.[1][3][4][5]
Its structural characterization is crucial for quality control, metabolomic studies, and
understanding its biological activities. NMR spectroscopy provides a powerful, non-destructive
method to determine its complete chemical structure by analyzing the magnetic properties of its
atomic nuclei.

The structure consists of a luteolin aglycone linked to a glucuronic acid moiety at the 7-position
of the A-ring. The complete assignment of proton (*H) and carbon (33C) signals is achieved
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through a combination of NMR techniques. *H NMR provides information on the number and
environment of protons, while 13C NMR reveals the carbon skeleton. 2D NMR experiments are
then used to piece the structure together:

e COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same
spin system, crucial for assigning protons on the same aromatic ring or within the sugar
moiety.

e HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and
carbon atoms (C-H).

o HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and
carbons over two to three bonds, which is key for connecting different structural fragments,
such as the sugar unit to the aglycone.

Data Presentation

The following tables summarize the *H and 3C NMR chemical shifts for Luteolin 7-O-
glucuronide, recorded in DMSO-de. The assignments are based on data from the luteolin
aglycone and analysis of related flavonoid glycosides.

Table 1: *H NMR Spectroscopic Data for Luteolin 7-O-glucuronide (DMSO-de)
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Position o (ppm) Multiplicity J (Hz)

Luteolin Aglycone

3 6.75 S

6 6.45 d 2.0

8 6.79 d 2.0

2 7.43 d 2.0

5' 6.92 d 8.3

6' 7.46 dd 8.3,2.0
5-OH 12.98 s

Glucuronic Acid

Moiety

1" 5.15 d 7.5
2" 3.30 m

3" 3.38 m

4" 3.45 m

5" 3.80 d 9.5

Table 2: 13C NMR Spectroscopic Data for Luteolin 7-O-glucuronide (DMSO-ds)
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Position o (ppm)

Luteolin Aglycone

2 164.4
3 103.0
4 181.8
5 161.2
6 99.8

7 162.9
8 94.8

9 157.0
10 105.5
1 121.5
2 1135
3 145.8
4' 149.9
5' 116.1
6' 119.0

Glucuronic Acid Moiety

1" 100.2
2" 74.5
3" 76.5
4" 71.8
5" 75.8
6" 170.5
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Key 2D NMR Correlations

Table 3: Key HMBC and COSY Correlations for Structural Elucidation

HMBC Correlated Carbons COSY Correlated Protons
Proton (6 ppm)

(Position) (Position)
H-6 (6.45) C-5, C-7, C-8, C-10 H-8
H-8 (6.79) C-6, C-7, C-9, C-10 H-6
H-2' (7.43) C-2, C-4', C-6' H-6'
H-5' (6.92) C-1, C-3, C-4' H-6'
H-6' (7.46) c-2', C-4, C-5 H-5', H-2'
H-1" (5.15) c-7, C-2", C-3", C-5" H-2"
H-5" (3.80) C-1", C-4", C-6" H-4"

Experimental Protocols
Sample Preparation

» Dissolution: Accurately weigh 1-5 mg of the isolated Luteolin 7-O-glucuronide and dissolve
it in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-de).[6] DMSO-ds is a
suitable solvent for flavonoids, capable of dissolving the compound and minimizing
interfering solvent signals in the spectral regions of interest.

¢ Transfer: Transfer the solution to a 5 mm NMR tube.

 Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool
directly into the NMR tube to remove any particulate matter that could degrade spectral
quality.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher) equipped with a cryoprobe for enhanced sensitivity.[6]
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e 1H NMR:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

[¢]

Spectral Width: 16 ppm, centered around 8 ppm.

[¢]

Acquisition Time: ~2-3 seconds.

[e]

Relaxation Delay: 2 seconds.

o

Number of Scans: 16-64, depending on sample concentration.
e 13C NMR:

o Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30").

[e]

Spectral Width: 240 ppm, centered around 120 ppm.

o

Acquisition Time: ~1 second.

[¢]

Relaxation Delay: 2 seconds.

o

Number of Scans: 1024-4096, as 13C has low natural abundance.

o 2D COSY:

o

Pulse Program: Gradient-selected COSY (e.g., 'cosygpdgf’).

[¢]

Spectral Width: 12-14 ppm in both dimensions.

[¢]

Data Points: 2048 in F2, 256-512 in F1.

[e]

Number of Scans: 4-8 per increment.
e 2D HSQC:
o Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.qg., 'hsgcedetgpsisp2.3').

o F2 (*H) Spectral Width: 12-14 ppm.
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o F1 (*3C) Spectral Width: 180-200 ppm.

o Number of Scans: 8-16 per increment.

e 2D HMBC:

o

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

[¢]

F2 (*H) Spectral Width: 12-14 ppm.

[¢]

F1 (33C) Spectral Width: 220-240 ppm.

[e]

Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz (e.g., 62.5 ms).

o

Number of Scans: 16-32 per increment.

Visualization of Workflows and Correlations

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4 N

Sample Preparation

Isolation of Compound
\
@ DMSO-d6
\
@NMR Tube
- J

Acquire Spectra

4 N\

NMR Data{Acquisition

2D NMR
(COSY, HSQC, HMBC)

Interpret Spectra

Data Analysis‘ '& Elucidation

Assign Luteolin Aglycone
(A, B, C Rings)

Assign Sugar Moiety
(Glucuronic Acid)

Determine Glycosidic Linkage
(HMBC: H-1" to C-7)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15575655?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15575655?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

